molecular formula C12H17NO3 B8121922 (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline

(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline

Cat. No.: B8121922
M. Wt: 223.27 g/mol
InChI Key: PUDOJDLATQIMAC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is an organic compound with a complex structure that includes an aniline group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with a halogenated precursor of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or modify other functional groups within the molecule.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroaniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine

In medicine, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene: Similar structure but lacks the aniline group.

    ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenol: Contains a phenol group instead of an aniline group.

    ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)toluidine: Similar structure with a methyl group on the aniline ring.

Uniqueness

The uniqueness of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline lies in its combination of the dioxolane ring and the aniline group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-4-9(13)6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOJDLATQIMAC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.